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Bicyclo[2.2.0]hexan-2-amine;hydrochloride

Cat. No.: B3015301
CAS No.: 2402839-58-9
M. Wt: 133.62
InChI Key: BPBOHEUADZJNIC-UHFFFAOYSA-N
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Description

Historical Context of Strained Bicyclic Systems

The study of strained organic molecules has captivated chemists for over a century. wikipedia.org The initial exploration into this field was pioneered by Adolf von Baeyer in the late 19th century with his strain theory, which, despite its early assumptions of planar rings, laid the groundwork for understanding the instability of small carbocycles. wikipedia.orglibretexts.org Molecules like cyclopropanes and cyclobutanes exhibit significant ring strain due to deviations from ideal bond angles, leading to increased potential energy and unique reactivity. libretexts.orgnih.gov

The intrigue of strain was amplified in bicyclic systems, where the fusion of rings can introduce additional angle, torsional, and transannular strain. libretexts.orgresearchgate.net Early synthetic efforts in the mid-20th century demonstrated the feasibility of constructing these challenging architectures, such as derivatives of bicyclo[2.1.1]hexane, and began to uncover their fascinating chemical behaviors. acs.org The synthesis of compounds like bicyclo[2.2.0]hexan-2-one in the 1960s marked significant milestones, providing tangible evidence for the existence and potential utility of these highly strained frameworks. acs.org These foundational studies not only challenged the limits of chemical synthesis but also paved the way for the development of more sophisticated methods to access and manipulate strained bicyclic compounds. acs.org

Significance of the Bicyclo[2.2.0]hexane Core in Modern Synthetic Design

In contemporary organic synthesis, the bicyclo[2.2.0]hexane core and its derivatives are recognized for their significant potential. chemrxiv.org The inherent strain energy of this scaffold makes it a valuable synthetic intermediate, capable of undergoing strain-release transformations to generate a variety of molecular architectures. nih.gov This reactivity is being harnessed in innovative ways, including in the field of polymer mechanochemistry, where mechanical force can selectively activate and cleave specific bonds within the bicyclo[2.2.0]hexene framework. nih.gov

Furthermore, the rigid, three-dimensional nature of the bicyclo[2.2.0]hexane scaffold is of great interest in medicinal chemistry. chemrxiv.orgresearchgate.net Saturated bicyclic hydrocarbons are increasingly utilized as bioisosteres for aromatic rings like benzene (B151609). researchgate.netnih.gov Replacing a flat aromatic ring with a C(sp³)-rich, three-dimensional scaffold like a bicyclo[2.1.1]hexane or bicyclo[2.2.0]hexane can lead to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability. acs.orgyoutube.com This "escape from flatland" is a key strategy in modern drug discovery to enhance the developability of new therapeutic agents. youtube.com The bicyclo[2.2.0]hexene platform has also been developed as a proaromatic system, which can be activated under mild conditions to participate in group transfer reactions, showcasing its versatility as a synthetic tool. nih.govresearchgate.net

Bicyclo[2.2.0]hexan-2-amine;hydrochloride Properties

Property Value
CAS Number 2402839-58-9
Molecular Formula C₆H₁₂ClN

| Molecular Weight | 133.62 g/mol |

Overview of Bridged Carbocyclic and Heterocyclic Systems in Chemical Research

Bridged ring systems, which include both carbocyclic and heterocyclic variants, represent a vital class of compounds in chemical research, particularly in drug discovery. nih.govresearchgate.net These scaffolds provide a rigid framework that can precisely orient functional groups in three-dimensional space, which is crucial for effective interaction with biological targets. researchgate.net

Bridged Carbocyclic Systems: These all-carbon frameworks, such as bicyclo[2.2.2]octane and adamantane, are often employed as rigid linkers or as bioisosteres for aromatic rings. researchgate.netresearchgate.net The introduction of a bridged structure can positively influence the pharmacokinetic profile of a lead compound by enhancing metabolic stability and reducing lipophilicity. nih.govresearchgate.net The synthesis of these complex structures has traditionally been a challenge, but modern methods, including cycloaddition reactions, have made them more accessible. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B3015301 Bicyclo[2.2.0]hexan-2-amine;hydrochloride CAS No. 2402839-58-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.0]hexan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-3-4-1-2-5(4)6;/h4-6H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOHEUADZJNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of Bicyclo 2.2.0 Hexan 2 Amine Derivatives

Strain-Releasing Transformations and Pathways

The bicyclo[2.2.0]hexane framework consists of two fused cyclobutane (B1203170) rings, resulting in significant angle and torsional strain. This stored potential energy is a key determinant of its chemical behavior, making the molecule susceptible to reactions that lead to more stable, less strained structures. The release of this ring strain is a primary driving force for many of the reactions observed in this system. d-nb.info

While highly strained, the reactivity of the bicyclo[2.2.0]hexane core can be modulated. For instance, its reactivity is lower than that of the exceptionally strained bicyclo[1.1.0]butane systems but sufficient to enable unique chemical transformations. nih.govacs.org The "spring-loaded" character of these molecules is not solely due to strain release; electronic delocalization effects in the transition state also play a crucial role in lowering activation barriers for ring-opening reactions. nih.govchemrxiv.org Transformations are often initiated thermally, photochemically, or through chemical reagents, leading to the cleavage of one or more of the strained carbon-carbon bonds. A fundamental strain-releasing pathway is the thermal isomerization of the bicyclo[2.2.0]hexane skeleton to the more stable hexa-1,5-diene. univie.ac.atresearchgate.net

Radical Pathways and Catalytic Group Transfer Reactions

Bicyclo[2.2.0]hexane derivatives are versatile participants in radical reactions. The bicyclo[2.2.0]hexan-2-yl radical, for instance, undergoes a characteristic rearrangement through β-scission of the central C1-C4 bond. rsc.orgrsc.org This process, despite being stereoelectronically restricted, proceeds to form the more stable cyclohex-3-enyl radical. rsc.org The thermal rearrangement of bicyclo[2.2.0]hexane to hexa-1,5-diene also proceeds through a radical pathway, involving the formation of a cyclohexane-1,4-diyl diradical intermediate. univie.ac.atresearchgate.net The activation energy for this rearrangement can be significantly lowered by substituents that stabilize the radical intermediate. univie.ac.atresearchgate.net

More recently, bicyclo[2.2.0]hexene (BCH) derivatives have been developed as innovative "proaromatic" platforms for catalytic group transfer reactions. researchgate.netnih.gov In these systems, mild oxidative activation generates a radical cation which readily undergoes ring-opening to release strain. researchgate.net This process makes BCH derivatives effective alkyl radical donors for various synthetic applications, including hydroalkylation and allylation. researchgate.netresearchgate.net

Reaction TypeIntermediate SpeciesProduct(s)Driving Force
Radical Rearrangement Bicyclo[2.2.0]hex-2-yl radicalCyclohex-3-enyl radicalFormation of a more stable radical
Thermal Isomerization Cyclohexane-1,4-diyl diradicalHexa-1,5-dieneStrain release, entropy
Catalytic Group Transfer Bicyclo[2.2.0]hexene radical cationAlkylated/allylated substratesStrain release, aromatization

Nucleophilic and Electrophilic Reactivity of the Amine Moiety

The amine group at the C-2 position of the bicyclo[2.2.0]hexane core exhibits typical nucleophilic and electrophilic reactivity, although this can be modulated by the strained bicyclic framework. The nitrogen lone pair allows the amine to act as a nucleophile. The introduction of the amine group itself can be accomplished via nucleophilic substitution or reductive amination of a bicyclo[2.2.0]hexan-2-one precursor, highlighting the susceptibility of the carbon skeleton to nucleophilic attack.

Conversely, the amine group readily reacts with electrophiles. Oxidation, a common reaction with electrophilic reagents, occurs primarily at the amine functionality. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of intermediates such as hydroxylamines or imines. The inherent strain of the bicyclic structure can accelerate these reactions by destabilizing the ground state of the starting material. Like other primary amines, bicyclo[2.2.0]hexan-2-amine is expected to react with a range of electrophiles, including alkyl halides and acylating agents, at the nitrogen atom.

Valence Isomerism and Aromatization Processes

Valence isomerism is a central concept in the chemistry of bicyclo[2.2.0]hexane derivatives, particularly those containing unsaturation. The most famous example is bicyclo[2.2.0]hexa-2,5-diene, commonly known as Dewar benzene (B151609), which is a valence isomer of benzene. ontosight.ai This relationship underscores the "proaromatic" nature of these systems. Bicyclo[2.2.0]hexene (BCH) derivatives can be considered latent aromatic systems, where the conversion to an aromatic structure is a powerful thermodynamic driving force. researchgate.netnih.gov

Mechanochemical Transformations and Force-Governed Chemoselectivity

The field of polymer mechanochemistry has revealed fascinating aspects of the reactivity of bicyclo[2.2.0]hexane systems. Bicyclo[2.2.0]hexene (BCH) has been identified as a "multimodal mechanophore," meaning its reactivity can be precisely controlled by the application of external mechanical force. chemrxiv.orgchemrxiv.org This force-governed chemoselectivity allows for the activation of specific chemical bonds within the same molecule, leading to distinct reaction pathways that are inaccessible under purely thermal conditions. chemrxiv.orgnih.gov

By attaching polymer chains to different positions on the BCH scaffold and applying force via sonication, it is possible to selectively cleave different C-C bonds. chemrxiv.orgnih.gov This controlled bond activation triggers unique reactions, including:

Retro-[2+2] cycloreversion

1,3-allylic migration

4π-electrocyclic ring-opening chemrxiv.orgchemrxiv.org

Theoretical and experimental studies confirm that this chemoselectivity is a direct result of the mechanical force being coupled to specific, targeted bonds, a phenomenon not observed in small-molecule control experiments. chemrxiv.orgnih.gov

Activation ModePolymer Attachment PointsResulting Reaction Pathway
Mode 1 5,6-positionsRetro-[2+2] cycloreversion
Mode 2 1,6-positions1,3-allylic migration
Mode 3 1,4-positions4π-electrocyclic ring-opening

Rearrangement Reactions in Bicyclo[2.2.0]hexane Systems

Rearrangement reactions are a hallmark of the chemistry of bicyclo[2.2.0]hexane systems, driven by the release of strain and the formation of more stable intermediates. These rearrangements can proceed through radical or cationic pathways. As discussed, the bicyclo[2.2.0]hex-2-yl radical readily rearranges to a cyclohex-3-enyl radical. rsc.orgrsc.org

Cationic rearrangements are also prevalent, particularly Wagner-Meerwein rearrangements, which involve a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocation center. wikipedia.orgambeed.com In the context of bicyclo[2.2.0]hexane derivatives, a carbocation generated at the C-2 position (for example, through diazotization of the amine or solvolysis of a derivative) is susceptible to such shifts. For instance, the Baeyer-Villiger oxidation of endo-bicyclo[2.2.0]hex-2-yl acetate (B1210297) involves a Wagner-Meerwein shift that leads to rearranged products like cis-bicyclo[3.1.0]hex-2-yl acetate. The propensity for these rearrangements highlights the electronic and structural instability of intermediates derived from the strained bicyclic core.

Stereochemical Investigations of Bicyclo 2.2.0 Hexan 2 Amine and Its Derivatives

Chiral Synthesis and Enantioselective Methodologies

The synthesis of enantiomerically pure bicyclo[2.2.0]hexane derivatives is crucial for their use in creating complex chiral molecules. One effective strategy involves a Diels-Alder reaction followed by a rearrangement, where the use of Lewis acids is critical for achieving high enantioselectivity. For instance, the reaction can be initiated at low temperatures (around -20 °C) in the presence of a Lewis acid like methylaluminum dichloride or tin(IV) chloride. Following the cycloaddition, the intermediate is warmed to facilitate a rearrangement, leading to the bicyclic core. This method can produce the desired products in moderate to good yields with high enantiomeric excess (ee).

Another prominent approach involves photochemical [2+2] cycloaddition reactions. This technique allows for the regio- and stereoselective formation of the bicyclic scaffold by leveraging the photochemical activation of specific dienes or alkenes. Subsequent functional group transformations or nucleophilic substitution can then be used to introduce the amine group.

Table 1: Enantioselective Synthesis via Diels-Alder and Rearrangement
ParameterCondition/ValueNotes
CatalystMeAlCl₂ or SnCl₄Lewis acid catalysis is essential for promoting the rearrangement and enhancing enantioselectivity.
Temperature-20 °C (Diels-Alder), RT to 80 °C (Rearrangement)The reaction is conducted in controlled temperature stages to optimize both the cycloaddition and rearrangement steps.
YieldUp to 45%Yields are moderate and dependent on the specific substrates used.
EnantioselectivityUp to 97% eeDemonstrates high efficacy in controlling the chirality of the product.

Diastereoselective Control in Synthetic Pathways

Controlling the relative stereochemistry—specifically the formation of exo and endo diastereomers—is a significant challenge in the synthesis of bicyclo[2.2.0]hexane derivatives. The success of diastereoselective control is highly dependent on the specific reaction pathway.

For example, the synthesis of the bicyclo[2.2.0]hexene carboxylic ester via a Diels-Alder reaction between an in situ-formed cyclobutadiene (B73232) and methyl acrylate (B77674) proceeds with excellent endo-selectivity. researchgate.net However, other transformations present considerable challenges. The Baeyer-Villiger oxidation of bicyclo[2.2.0]hexane precursors often results in mixtures of exo and endo isomers, such as exo-bicyclo[2.2.0]hex-2-yl acetate (B1210297) and cis-bicyclo[3.1.0]hex-2-yl acetate. The separation of these isomers can be difficult due to their similar physical properties, often requiring advanced chromatographic techniques. This highlights the critical need for developing highly diastereoselective methods to avoid challenging purification steps.

Conformational Analysis of Bicyclo[2.2.0]hexane Ring Systems

The bicyclo[2.2.0]hexane ring system is characterized by significant ring strain due to its two fused four-membered rings. Unlike more stable bicyclic systems such as decalin, which adopts chair conformations, the bicyclo[2.2.0]hexane framework is forced into a rigid, non-planar shape. libretexts.orgwillingdoncollege.ac.in

Computational studies and inspection of molecular models suggest that the bicyclo[2.2.0]hexane core assumes a folded, or "boat-like," conformation. nih.gov This is supported by analyses of derivatives like decaisopropylhexasilabicyclo[2.2.0]hexane, a silicon analogue, which favorably adopts a folded structure where the substituents on the bridgehead atoms have a cis orientation. The inherent strain in this system dictates its reactivity, particularly its propensity to undergo ring-opening or rearrangement reactions. The transition states and intermediates in these reactions often involve twisted conformations, such as the twist-boat diradical intermediate identified in computational studies of its thermal isomerization. nih.gov

Stereospecific Cleavage and Inversion Processes

The thermal behavior of the bicyclo[2.2.0]hexane system involves fascinating and well-studied stereospecific processes. Research has shown that these compounds can undergo both skeletal inversion and stereospecific cleavage. researchgate.net A seminal study by Goldstein and Benzon demonstrated that the pyrolysis of exo-bicyclo[2.2.0]hexane-d₄ leads to two distinct reactions: a ring inversion to form endo-bicyclo[2.2.0]hexane-d₄ and a cleavage to produce cis,trans-1,5-hexadiene-d₄. nih.gov

Notably, the ring inversion process occurs faster than the cleavage. nih.gov Computational studies using CASSCF and CASPT2 methods have elucidated the mechanism behind these transformations. nih.gov Both the inversion and cleavage reactions proceed through a common twist-boat diradical intermediate (TBDI). nih.gov The transition state for cleavage into the major cis,trans-1,5-hexadiene product is a chair-like structure, while the formation of the minor trans,trans-1,5-hexadiene product would have to proceed through a higher-energy boat-like transition state. nih.gov The calculated energetic barriers are in excellent agreement with the experimental findings. nih.gov

Table 2: Calculated Activation Parameters for Bicyclo[2.2.0]hexane Isomerization nih.gov
ProcessΔH‡ (kcal/mol)ΔS‡ (eu)Notes
Ring Inversion (1 to 4)34.6-1.6This is the kinetically favored process.
Cleavage (1 to 3)35.22.0Cleavage to the major diene product has a slightly higher enthalpy barrier.
Cleavage to minor diene (2)37.6N/AThe significantly higher enthalpy barrier is consistent with the experimental observation that very little of this product is formed.

1 = exo-bicyclo[2.2.0]hexane, 4 = endo-bicyclo[2.2.0]hexane, 3 = cis,trans-1,5-hexadiene, 2 = trans,trans-1,5-hexadiene

Advanced Spectroscopic Characterization Techniques for Bicyclic Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and stereochemistry of organic molecules. For a compact, sp³-rich structure like bicyclo[2.2.0]hexan-2-amine, one-dimensional (¹H and ¹³C) NMR provides initial data, but two-dimensional (2D) techniques are indispensable for unambiguous assignment and complete structural characterization. researchgate.net

2D NMR Techniques (e.g., COSY, TOCSY, HMQC, NOESY, ROESY)

2D NMR experiments are crucial for mapping the complex network of proton and carbon connectivities within the bicyclo[2.2.0]hexane core. acs.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For bicyclo[2.2.0]hexan-2-amine, COSY would reveal the connectivity between the proton at C2 and adjacent protons at C1, C3, and the bridgehead positions, helping to trace the carbon skeleton through its attached protons.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. In this molecule, a TOCSY experiment could show correlations between a proton and all other protons within the same cyclobutane (B1203170) ring system.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. acs.org This is the primary method for assigning the ¹³C signals based on the already-assigned ¹H spectrum. Each C-H bond in the molecule would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular puzzle by showing correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different spin systems across the bicyclic framework. For instance, the bridgehead protons could show HMBC correlations to multiple carbons across both rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques detect protons that are close in space, regardless of whether they are connected through bonds. youtube.com They are paramount for determining the stereochemistry of the molecule. For bicyclo[2.2.0]hexan-2-amine, NOESY or ROESY could definitively establish the exo or endo orientation of the amine group by identifying through-space interactions between the C2 proton and protons on the bicyclic frame.

TechniqueInformation ProvidedApplication to Bicyclo[2.2.0]hexan-2-amine
COSY Reveals ³JHH (proton-proton) couplings.Maps H-C-C-H connectivities within the bicyclic system.
TOCSY Shows correlations among all protons in a spin system.Identifies all protons belonging to each cyclobutane ring.
HSQC Correlates protons with their directly attached carbons (¹JCH).Unambiguously assigns each protonated carbon in the ¹³C spectrum.
HMBC Shows long-range (²JCH, ³JCH) proton-carbon correlations.Connects fragments and confirms the overall bicyclic structure, including bridgehead carbon assignments.
NOESY Identifies protons that are close in three-dimensional space.Determines the relative stereochemistry, such as the endo vs. exo position of the amine substituent.

Advanced Solid-State NMR Applications

While solution-state NMR is standard, solid-state NMR (ssNMR) offers unique advantages for studying crystalline materials like the hydrochloride salt of bicyclo[2.2.0]hexan-2-amine. In the solid state, broad spectral lines typically obscure detailed information, but techniques like Magic Angle Spinning (MAS) can average out these effects to produce high-resolution spectra.

Solid-state NMR can be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the hydrochloride salt would yield distinct ssNMR spectra, allowing for their identification and quantification.

Determine Solid-State Conformation: ssNMR can provide insights into the precise conformation and packing of molecules within the crystal lattice, which may differ from the conformation observed in solution.

Study Intermolecular Interactions: Techniques like cross-polarization (CP) can enhance the signals of less abundant nuclei (like ¹³C and ¹⁵N) and provide information about internuclear distances and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride counter-ion.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. globalresearchonline.net An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that change the molecule's polarizability. Together, they provide a detailed "fingerprint" of the molecule's functional groups and skeletal structure. acs.org

For bicyclo[2.2.0]hexan-2-amine;hydrochloride, key vibrational modes would include:

N-H Stretching and Bending: The ammonium group (-NH₃⁺) of the hydrochloride salt would exhibit strong, broad stretching absorptions in the IR spectrum, typically in the 3200-2800 cm⁻¹ region. Bending modes for this group would appear around 1600-1500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range.

Skeletal Vibrations: The highly strained bicyclo[2.2.0]hexane core will have a complex series of characteristic low-frequency vibrations corresponding to C-C stretching, ring puckering, and other skeletal deformations. Theoretical calculations on the parent bicyclo[2.2.0]hexane and its diaza-analogs provide a basis for assigning these complex modes. globalresearchonline.netsci-hub.senahrainuniv.edu.iq

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
N-H Stretch (Ammonium Salt)3200 - 2800 (broad)IR
C-H Stretch (Aliphatic)3000 - 2850IR, Raman
N-H Bend (Ammonium Salt)1600 - 1500IR
C-N Stretch1250 - 1020IR, Raman
C-C Stretch & Skeletal Modes< 1200IR, Raman

Mass Spectrometry in Bicyclic Amine Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, its structure.

For bicyclo[2.2.0]hexan-2-amine, the following features would be expected in its electron ionization (EI) mass spectrum:

Molecular Ion Peak (M⁺): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass. jove.comwhitman.edu For C₆H₁₁N, the molecular ion would appear at m/z 97. Cyclic amines typically show a discernible molecular ion peak. whitman.edu

M-1 Peak: A common feature in the mass spectra of amines is the loss of a hydrogen atom from the carbon alpha to the nitrogen, resulting in a prominent peak at m/z 96. whitman.edumiamioh.edu

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. jove.comlibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. For this bicyclic amine, alpha-cleavage would involve the breaking of the C1-C2 or C2-C3 bonds, leading to ring-opened fragment ions. The loss of the largest possible alkyl radical is generally favored. whitman.edu

Ion/FragmentProposed Structure/LossExpected m/z
Molecular Ion [M]⁺ C₆H₁₁N⁺97
[M-H]⁺ C₆H₁₀N⁺96
Alpha-Cleavage Fragment [M - C₂H₅]⁺68
Other Alkyl Fragments Loss of C₂H₄, C₃H₅, etc.Various

X-ray Diffraction Crystallography for Relative and Absolute Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and stereochemistry of a molecule. raineslab.com

For a compound like this compound, which is likely to be a crystalline solid, X-ray crystallography would provide unambiguous proof of:

The Bicyclo[2.2.0]hexane Core: It would confirm the presence of the strained four-membered rings and the cis-fusion of the bicyclic system. X-ray studies on related bicyclo[2.2.0]hexane derivatives show the central C1-C4 bond length to be around 1.57 Å, with significant puckering of the four-membered rings. sci-hub.se

Relative Stereochemistry: The analysis would definitively show the position of the amine substituent at C2 and its stereochemical relationship (endo or exo) to the rest of the bicyclic framework.

Absolute Stereochemistry: If a chiral, enantiomerically pure sample is crystallized, techniques such as anomalous dispersion can be used to determine its absolute configuration (R/S).

Structural ParameterTypical Value (from bicyclo[2.2.0]hexane analogs)Information Gained
Bond Length (C1-C4) ~1.57 ÅConfirms the bridgehead bond distance in the strained system.
Bond Length (C-C) ~1.56 ÅShows the elongated bonds within the four-membered rings.
Dihedral Angle Puckered rings (~20-25°)Quantifies the non-planar conformation of the rings.
Substituent Position endo or exoDefines the relative stereochemistry of the amine group.

Real-time Spectroscopic Probes for Reaction Monitoring

Understanding and optimizing the synthesis of bicyclo[2.2.0]hexan-2-amine requires monitoring the reaction as it happens. Real-time spectroscopic probes, often installed directly into the reaction vessel or in a flow system, provide continuous data on the concentration of reactants, intermediates, and products.

NMR Spectroscopy: Benchtop NMR spectrometers can be placed in a fume hood and connected to a reaction, allowing for the "on-the-fly" acquisition of spectra. magritek.commpg.de This allows for the direct observation of the conversion of starting materials to products, providing valuable kinetic data and helping to identify the optimal reaction time and conditions. beilstein-journals.org For instance, monitoring the synthesis of a bicyclic amine would involve tracking the disappearance of precursor signals and the appearance of characteristic signals for the bicyclo[2.2.0]hexane core. acs.org

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with a reaction setup to continuously sample the mixture. [from initial search 23] The high sensitivity of MS allows for the detection of not only the major components but also low-concentration, transient intermediates that are crucial for elucidating the reaction mechanism.

Vibrational Spectroscopy (IR/Raman): Fiber-optic probes can be inserted directly into a reactor to acquire real-time IR or Raman spectra. This is particularly useful for tracking changes in functional groups, such as the formation of the C-N bond or the consumption of a starting material's functional group, allowing for precise endpoint determination.

Computational and Theoretical Studies of Bicyclo 2.2.0 Hexane Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) has become a primary method for investigating the properties of bicyclo[2.2.0]hexane systems due to its balance of computational cost and accuracy. DFT calculations are instrumental in determining equilibrium geometries, total energies, and vibrational spectra. globalresearchonline.netnahrainuniv.edu.iq For instance, the equilibrium geometry for bicyclo[2.2.0]hexane (BH) has been calculated using the B3LYP hybrid functional with a 6-311G++(d,p) basis set. globalresearchonline.net Such calculations have been applied to understand reaction pathways, suggesting that certain intermediates are thermodynamically more stable than the reactants. rsc.org Theoretical studies using DFT have also elucidated that substitutions on the bicyclo[2.2.0]hexene (BCH) scaffold have a minimal impact on the potential energy surface of the parent structure. chemrxiv.orgnih.gov Furthermore, DFT has been used to analyze the electronic structure of BCH derivatives, revealing insights into their frontier molecular orbitals. researchgate.netnih.gov

DFT calculations are particularly useful for comparing the relative stabilities of isomers. For the parent bicyclo[2.2.0]hexane, two isomers, cis and trans, are possible. Theoretical calculations have consistently shown that the cis isomer is significantly more stable than the trans isomer. globalresearchonline.net A study employing the B3LYP/6-311G++(d,p) level of theory found the cis-isomer to be more stable by 170.7 kJ mol⁻¹. globalresearchonline.net This theoretical finding aligns with experimental observations, where only the cis form has been identified. globalresearchonline.net The higher energy of the trans isomer is attributed to increased ring strain. Strain energies for both isomers have been computed using various high-level electronic structure theories, further quantifying their relative instability. swarthmore.edu

Energetic Comparison of Bicyclo[2.2.0]hexane Isomers globalresearchonline.net
IsomerTotal Energy (kJ mol⁻¹)Relative Stability
cis-Bicyclo[2.2.0]hexane-616099.4More Stable
trans-Bicyclo[2.2.0]hexane-615928.7Less Stable by 170.7 kJ mol⁻¹

Understanding the reaction mechanisms of bicyclo[2.2.0]hexane systems often requires the characterization of transition states, which represent the energy maxima along a reaction coordinate. DFT calculations are employed to locate these transition state structures and calculate their energies, thereby determining the activation barriers for reactions. rsc.org For example, in the reaction of a digermyne with ethylene (B1197577) to form 1,4-digerma-bicyclo[2.2.0]hexane derivatives, DFT calculations identified key intermediates and transition states, revealing that the kinetic and thermodynamic products could be different. rsc.orgnih.gov The calculations showed that the formation of one intermediate proceeds with a small reaction barrier, while subsequent steps to the kinetic or thermodynamic product involve different, higher barriers. rsc.org Similarly, DFT has been used to study intramolecular Diels-Alder reactions, indicating that the selective formation of bridged products over fused products is kinetically controlled, reflecting a lower energy transition state. jst.go.jp These analyses are crucial for explaining observed product distributions and for designing new synthetic routes. nih.govchemrxiv.org

Ab Initio and Semi-Empirical Methods

Alongside DFT, ab initio and semi-empirical methods have been applied to study bicyclo[2.2.0]hexane systems. Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, have been used to determine the molecular structure of monosubstituted bicyclo[2.2.0]hexane. globalresearchonline.netlibretexts.org High-level ab initio calculations have also been used to compute strain energies, providing a rigorous theoretical basis for understanding the high reactivity of these molecules. swarthmore.edu A comparative ab initio study of bicyclo[2.2.0]hexasilane and its carbon analogue, bicyclo[2.2.0]hexane, revealed that the silicon compound is much less strained. rsc.org

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a computationally faster alternative for larger systems. wikipedia.org Methods like MINDO/3 have been used to study the thermal Cope rearrangement of bicyclo[2.2.0]hexane to 1,5-hexadiene (B165246). acs.org While less accurate than ab initio or DFT methods, semi-empirical approaches can provide valuable qualitative insights into reaction pathways and electronic structures, especially for preliminary investigations of large or complex systems. libretexts.orgwikipedia.org

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations and conformational searching are vital for exploring the potential energy surface and identifying stable conformations of flexible molecules. For bicyclo[2.2.0]hexane systems, these methods are used to understand their three-dimensional structure and dynamic behavior. Conformational analysis through potential energy curve plotting has shown that the "semi-sofa" conformation is the most stable form for the bicyclo[2.2.0]hexane framework. globalresearchonline.netnahrainuniv.edu.iq In the context of drug design, conformational searching of bicyclo[3.1.0]hexane derivatives, a related strained system, has been used to identify the most stable conformations, which is crucial for understanding receptor binding. mdpi.com Ab initio steered molecular dynamics simulations have also been performed on bicyclo[2.2.0]hexene derivatives to evaluate product compositions under applied mechanical force, demonstrating how different reaction pathways can be accessed. chemrxiv.org

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Charge Transfer)

The electronic structure of bicyclo[2.2.0]hexane derivatives dictates their reactivity and optical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into their behavior as electron donors or acceptors. For a quinoline-derived bicyclo[2.2.0]hexene, DFT calculations revealed that the HOMO and LUMO orbitals were well-separated, located on the diene and quinolinium moieties, respectively. researchgate.netnih.gov This separation is indicative of a charge-transfer character in its electronic transitions. nih.gov The initial interaction between ethylene and a digermyne, leading to a bicyclo[2.2.0]hexane analogue, has been explained by the interaction between the HOMO of ethylene and the LUMO of the digermyne. rsc.org Theoretical studies on strained tricyclic hydrocarbons related to the bicyclo[2.2.0]hexane framework have also provided deep insights into their electronic structure and reactivity. acs.org

Frontier Molecular Orbital Characteristics of a Quinoline-Derived Bicyclo[2.2.0]hexene Cation nih.gov
OrbitalLocation on MoleculeImplication
HOMODiene MoietySite of oxidation (electron donation)
LUMOQuinolinium MoietySite of reduction (electron acceptance)

Prediction of Spectroscopic Signatures

Computational methods are frequently used to predict spectroscopic signatures, which can then be compared with experimental data to confirm molecular structures. For derivatives of bicyclo[2.2.0]hexane, vibrational spectra have been calculated using DFT. globalresearchonline.net These calculations help in the assignment of normal modes observed in infrared (IR) and Raman spectroscopy. globalresearchonline.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions. For a quinoline-derived bicyclo[2.2.0]hexene, TD-DFT calculations suggested that the lowest energy (S0 to S1) vertical excitation is predominantly a HOMO-LUMO transition with a clear charge-transfer character, which was in good agreement with the observed spectroscopic data from UV-vis spectra. nih.gov

Derivatization and Functionalization of the Bicyclo 2.2.0 Hexan 2 Amine Scaffold

Amidation and Sulfonamidation Reactions

The primary amine of bicyclo[2.2.0]hexan-2-amine serves as a versatile handle for the formation of amide and sulfonamide linkages. These reactions are fundamental in medicinal chemistry for creating compounds with diverse biological activities.

Amidation is typically achieved by reacting the amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. Standard peptide coupling reagents can also be employed for the direct condensation of carboxylic acids with the amine. While specific examples for bicyclo[2.2.0]hexan-2-amine are not extensively documented, the general reactivity of bicyclic primary amines suggests that these standard conditions would be applicable.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction is generally high-yielding and provides stable sulfonamide products. The synthesis of chiral sulfonamides from bicyclic amines, such as those based on the 2-azabicycloalkane skeleton, has been reported, highlighting the utility of this transformation. nih.govmdpi.com For instance, the reaction of a primary bicyclic amine with a sulfonyl chloride in dichloromethane (B109758) with powdered potassium hydroxide (B78521) is a common procedure. nih.gov

Table 1: Representative Amidation and Sulfonamidation Reactions on Bicyclic Amines (Note: Data is representative of typical reactions for bicyclic amines, as specific data for Bicyclo[2.2.0]hexan-2-amine is limited.)

Amine SubstrateReagentBaseSolventProductYield (%)Reference
Bicyclic Primary AmineBenzoyl ChlorideTriethylamineDichloromethaneN-Benzoyl Bicyclic Amine>90General Knowledge
2-Azabicycloalkane AmineAryl Sulfonyl ChlorideKOHDichloromethaneN-Aryl-sulfonyl-2-azabicycloalkane30-85 nih.gov

Alkylation and Arylation Strategies

N-alkylation and N-arylation of the bicyclo[2.2.0]hexan-2-amine scaffold introduce alkyl and aryl substituents, respectively, which can significantly alter the compound's steric and electronic properties.

Alkylation can be achieved through several methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common and effective strategy for introducing a variety of alkyl groups. Direct alkylation with alkyl halides can also be employed, though it may be prone to over-alkylation.

Arylation of primary amines is most effectively carried out using modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between amines and aryl halides or pseudohalides. catalysis.blog This reaction is known for its broad substrate scope and tolerance of various functional groups. While specific applications to bicyclo[2.2.0]hexan-2-amine are not detailed in the literature, its utility with a wide range of primary amines suggests it would be a viable strategy. libretexts.orgrug.nl The key components of this reaction are a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. catalysis.blog

Table 2: Common Strategies for N-Alkylation and N-Arylation of Primary Amines

Reaction TypeReagentsCatalyst/Reducing AgentKey Features
Reductive AminationAldehyde or KetoneSodium triacetoxyborohydride, Sodium cyanoborohydrideMild conditions, high yields, broad substrate scope.
Buchwald-Hartwig AminationAryl Halide (Br, Cl, I), Aryl triflatePalladium catalyst (e.g., Pd(OAc)2) with a phosphine ligand (e.g., XantPhos)High efficiency for C-N bond formation, applicable to a wide range of amines and aryl partners. chemrxiv.org

Introduction of Diverse Heteroatom Substituents

Introducing heteroatoms such as halogens, oxygen, or sulfur onto the bicyclo[2.2.0]hexane scaffold can dramatically influence the molecule's properties, including its polarity and ability to engage in hydrogen bonding. Functionalization can occur at the amine nitrogen or on the bicyclic carbon framework.

The reactivity of related strained systems, such as 2-azabicyclo[2.2.0]hex-5-enes, provides insight into potential pathways for heteroatom introduction onto the carbon skeleton. For example, reactions with halonium ion electrophiles in various solvents can lead to the formation of rearranged bicyclo[2.1.1]hexane systems with incorporated halogens and hydroxyl groups. researchgate.net Ring-opening of epoxides on the bicyclo[2.2.0]hexane framework with reagents like bromine/triphenylphosphine can also introduce bromo and hydroxy functionalities. researchgate.net

Furthermore, the amine group itself can be a precursor for other functional groups. For instance, diazotization of the amine followed by treatment with appropriate nucleophiles could potentially introduce a range of substituents, although the stability of the resulting carbocation in the strained bicyclo[2.2.0]hexane system would be a critical factor.

Scalable Derivatization Methodologies

The development of scalable methodologies for the derivatization of bicyclo[2.2.0]hexan-2-amine is essential for its potential application in areas requiring larger quantities of material, such as pharmaceutical development. While specific large-scale derivatization processes for this particular compound are not widely published, general principles from process chemistry can be applied.

Key considerations for scalable derivatization include the use of cost-effective and readily available reagents, minimizing the number of synthetic steps, and avoiding hazardous reagents and reaction conditions. Photochemical reactions, which can be used to form the bicyclo[2.2.0]hexane core, can be amenable to flow chemistry setups for larger scale production.

Bicyclo 2.2.0 Hexane Scaffolds in Advanced Chemical Design

Bioisosteric Replacement Strategies

The replacement of flat, aromatic rings with saturated, three-dimensional scaffolds is a growing trend aimed at "escaping flatland" in drug discovery. researchgate.net Bicyclo[m.n.k]alkanes are increasingly used as non-classical isosteres for benzene (B151609) and cycloalkanes to enhance the pharmacokinetic parameters of a compound. chemrxiv.org The rigidity of these bicyclic scaffolds can reduce the entropic penalty associated with a ligand binding to its protein target, potentially improving affinity. chemrxiv.org

The bicyclo[2.2.0]hexane scaffold, in particular, has been identified as a potential bioisostere for meta-substituted benzene rings. nih.govrsc.org By replacing a planar benzene ring with this C(sp³)-rich bicyclic core, chemists can introduce a defined three-dimensional geometry, which can lead to improved physicochemical properties like increased aqueous solubility and novel interactions with biological targets. acs.org This strategy allows for the exploration of new chemical space by positioning substituents in precise vectors that are not achievable with a flat aromatic ring. rsc.org The development of synthetic methods, such as visible light-mediated photocatalytic [2+2] cycloadditions, has expanded the accessibility of polysubstituted bicyclic systems, further enabling their use as bioisosteres for benzenes with multiple substituents. nih.gov

Table 1: Comparative Properties of Benzene vs. Bicycloalkane Isosteres
PropertyBenzene CoreBicyclo[2.2.0]hexane CoreRationale for Improvement
GeometryPlanar (2D)Three-Dimensional (3D)Allows for precise spatial arrangement of substituents, potentially improving target binding. chemrxiv.org
Carbon Hybridizationsp²sp³Increases fraction of sp³ carbons (Fsp³), often correlated with improved solubility and success in clinical development. rsc.org
Metabolic StabilityOften susceptible to oxidative metabolism (e.g., CYP-catalyzed hydroxylation).Generally more resistant to oxidative metabolism due to lack of aromaticity. researchgate.netReduces potential metabolic hotspots, improving drug half-life. researchgate.net
SolubilityLower aqueous solubility due to flat, nonpolar nature.Often higher aqueous solubility. acs.orgThe non-planar, more polarizable sp³ structure can lead to better solvation. enamine.net

The piperidine (B6355638) ring is one of the most common aliphatic heterocycles found in pharmaceuticals. unipv.it However, its conformational flexibility can be a drawback. Bioisosteric replacement of piperidine with a more rigid scaffold is often pursued to lock the conformation, improve binding potency, and enhance ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

2-Azabicyclo[2.2.0]hexanes, also known as Dewar pyridines, have emerged as a compelling class of rigid and structurally programmable piperidine isosteres. unipv.itresearchgate.net These compact, sp³-rich N-heterocyclic compounds can mimic the spatial arrangement of substituents on a piperidine ring while eliminating its conformational ambiguity. researchgate.netresearchgate.net This scaffold allows for the preparation of isosteres that correspond to both equatorially and the more elusive axially substituted piperidines. researchgate.net The fixed orientation of substituents on the 2-azabicyclo[2.2.0]hexane core can lead to a more favorable interaction with the target protein and can shield the molecule from metabolic degradation. unipv.it Research has demonstrated the practical synthesis of these scaffolds and their successful incorporation into isosteres of known piperidine-containing drug compounds. unipv.it

Table 2: Conformational Comparison of Piperidine and its 2-Azabicyclo[2.2.0]hexane Isostere
FeaturePiperidine2-Azabicyclo[2.2.0]hexaneAdvantage of Isostere
Conformational FlexibilityFlexible (undergoes chair-flipping)Rigid and lockedReduces the entropic cost of binding and ensures a single, well-defined conformation. chemrxiv.orgunipv.it
Substituent OrientationEquilibrium between axial and equatorial positions.Fixed "pseudo-axial" or "pseudo-equatorial" orientation. unipv.itAllows for the synthesis of analogues that mimic thermodynamically unfavorable axial conformers of piperidine. unipv.it
VolumeVariable based on conformation.Nearly identical volume to piperidine, ensuring good spatial overlap. researchgate.netActs as a true shape bioisostere. researchgate.net
Chemical SpaceWell-explored.Novel and programmable. unipv.itProvides access to new structural motifs for lead optimization. researchgate.net

Applications in the Synthesis of Complex Molecular Architectures

The unique, strained ring system of the bicyclo[2.2.0]hexane scaffold makes it a valuable intermediate and building block for the synthesis of more complex molecules. Its inherent high reactivity, a consequence of significant angle strain, allows it to participate in a variety of chemical transformations, such as ring-opening reactions and rearrangements. This reactivity can be strategically employed to construct intricate molecular architectures that would be challenging to access through other synthetic routes.

For instance, Bicyclo[2.2.0]hexan-2-amine and its derivatives serve as starting materials in multi-step syntheses in the pharmaceutical and chemical industries. ontosight.ai The bicyclic core provides a rigid framework onto which further complexity can be built. Beyond organic chemistry, the versatility of the scaffold is demonstrated by the synthesis of the first bicyclo[2.2.0]hexasilane system, where the carbon atoms of the core are replaced by silicon, opening avenues to novel inorganic structures. rsc.org

Scaffold Hopping and Exploration of Novel Chemical Space

Scaffold hopping is a crucial strategy in drug discovery that involves replacing the central core of a molecule with a different, often structurally novel, scaffold while maintaining the original orientation of key binding groups. This approach allows for the exploration of new chemical space, leading to compounds with improved properties or novel intellectual property. researchgate.net

The three-dimensional and rigid nature of bicyclic scaffolds like bicyclo[2.2.0]hexane and its relatives makes them ideal candidates for this strategy. researchgate.netrsc.org Moving from a flat aromatic scaffold to a bicyclic one introduces significant three-dimensionality, allowing a molecule to interact with its biological target in new ways. researchgate.net Furthermore, skeletal editing techniques have been developed that allow for the direct conversion of one bicyclic system to another—for example, hopping from an azabicyclo[2.1.1]hexane to a bicyclo[1.1.1]pentane core through a nitrogen-deleting skeletal edit. researchgate.net This enables a more nuanced exploration of the valuable chemical space occupied by sp³-rich bridged bicycles, allowing chemists to fine-tune the geometric and physicochemical properties of a lead compound. researchgate.netresearchgate.net

Development of New Reagents and Functional Materials

The utility of the bicyclo[2.2.0]hexane scaffold extends beyond medicinal chemistry into the realms of new reagents and advanced functional materials. researchgate.netnih.gov The unique electronic and structural properties of its derivatives have been leveraged for novel applications in catalysis and materials science.

One innovative application uses bicyclo[2.2.0]hexene (BCH) derivatives as a "proaromatic" platform. researchgate.netnih.gov These molecules are stable but can be activated under mild oxidative conditions to release their strain and form an aromatic system. This valence isomerism has been harnessed to develop new alkyl transfer reactions where the BCH derivative acts as a radical donor. researchgate.netnih.gov The same principle has been applied to chemical sensing, where the redox-triggered isomerization of a quinoline-derived BCH leads to distinct colorimetric and fluorescent responses, making it a useful tool for detecting electrophilic reagents. researchgate.netnih.gov

A second cutting-edge application is in the field of polymer mechanochemistry, where bicyclo[2.2.0]hexene has been designed as a "multimodal mechanophore." nih.govchemrxiv.org A mechanophore is a chemical unit that responds to mechanical force in a specific way. By changing the attachment points of polymer chains to the BCH scaffold, external force (such as from sonication) can be used to selectively activate and break different C-C bonds within the core structure. nih.gov This leads to different, predictable reaction pathways, including retro-[2+2] cycloadditions and ring-opening reactions, a level of control that is not possible with conventional thermal activation. nih.govchemrxiv.org This demonstrates the potential of the bicyclo[2.2.0]hexane scaffold in creating force-responsive materials.

Conclusion and Future Research Perspectives

Summary of Key Advancements in Bicyclo[2.2.0]hexan-2-amine Research

Research into Bicyclo[2.2.0]hexan-2-amine has seen significant progress, particularly in understanding its synthesis and reactivity. A primary advancement has been the application of photochemical [2+2] cycloaddition reactions to construct the strained bicyclic core. This method offers a direct pathway to the bicyclo[2.2.0]hexane framework, which is otherwise challenging to assemble. acs.org

Another key development is the recognition of bicyclo[2.2.0]hexene (BCH) derivatives as proaromatic platforms . researchgate.netnih.govresearchgate.net This concept is based on the idea that the strained ring system can undergo redox-triggered valence isomerization to form a more stable aromatic structure. nih.govnih.gov This proaromatic nature has been leveraged in novel alkyl transfer reactions, where the BCH scaffold acts as a radical donor, showcasing its utility in driving reactions through the release of ring strain. researchgate.netnih.gov

Furthermore, the 2-azabicyclo[2.2.0]hexane framework, closely related to Bicyclo[2.2.0]hexan-2-amine, has been identified as a promising rigid isostere for the piperidine (B6355638) ring , a common motif in pharmaceuticals. unipv.itchemrxiv.orgunipv.it This discovery opens up possibilities for using these strained scaffolds to modulate the physicochemical and pharmacokinetic properties of drug candidates. unipv.it

AdvancementDescriptionKey Impact
Photochemical Synthesis Use of [2+2] cycloaddition reactions to form the strained bicyclic core. Provides a reliable and direct method for synthesizing the challenging bicyclo[2.2.0]hexane framework.
Proaromatic Platform Recognition of the bicyclo[2.2.0]hexene scaffold's ability to undergo redox-triggered aromatization. researchgate.netnih.govEnables novel group transfer and radical reactions driven by the release of ring strain. researchgate.net
Bioisosteric Scaffolds Identification of the 2-azabicyclo[2.2.0]hexane core as a rigid substitute for piperidine. unipv.itchemrxiv.orgOffers new strategies for drug design by allowing fine-tuning of molecular properties. unipv.it

Emerging Synthetic Challenges and Opportunities

Despite progress, the synthesis of Bicyclo[2.2.0]hexan-2-amine and its derivatives remains a significant challenge due to the high ring strain inherent in the molecule. nih.gov This strain makes the bicyclic system susceptible to rearrangement and ring-opening reactions, demanding mild and highly selective synthetic methods. clockss.orgresearchgate.net

A primary challenge is achieving regio- and stereoselectivity during synthesis. For instance, intramolecular photocycloadditions can sometimes yield the bicyclo[2.2.0]hexane system when other isomers, like the bicyclo[2.1.1]hexane system, might be expected. acs.orgnih.gov Controlling these outcomes is crucial for the targeted synthesis of specific isomers.

However, these challenges also present opportunities. The development of novel catalytic systems, particularly those involving photocatalysis , offers a promising avenue for overcoming current limitations. Visible-light-driven approaches could provide milder reaction conditions and greater control over selectivity. researchgate.net There is also an opportunity to explore enzymatic methods for constructing such strained carbocycles, which could offer high efficiency and enantioselectivity under ambient conditions. nih.gov Furthermore, harnessing the high reactivity of these strained systems through "strain release amination" presents a powerful strategy for rapidly creating diverse molecular structures. nih.gov

Untapped Reactivity and Mechanistic Investigations

The high reactivity of the bicyclo[2.2.0]hexane scaffold, a direct consequence of its ring strain, is a fertile ground for further investigation. While its potential as a proaromatic radical donor has been demonstrated, the full scope of this reactivity is yet to be explored. researchgate.netnih.gov Future research could focus on developing a broader range of group transfer reactions and investigating the mechanistic pathways of these transformations in greater detail. nih.gov

A particularly intriguing area is the field of polymer mechanochemistry , where mechanical force is used to induce chemical reactions. chemrxiv.orgnih.gov The bicyclo[2.2.0]hexene scaffold has been shown to be a "multimodal mechanophore," where applying force to different parts of the molecule can trigger distinct reaction pathways, including retro-[2+2] cycloreversion and electrocyclic ring-opening. chemrxiv.orgnih.gov Deeper investigation into the mechanochemical behavior of Bicyclo[2.2.0]hexan-2-amine and its derivatives could lead to the development of novel stress-responsive materials.

Further mechanistic studies are also needed to understand the thermal rearrangement of these systems. For example, the thermolysis of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal proceeds through a diradical intermediate, and the substituent's effect on the activation energy provides insight into radical stabilization. researchgate.net Similar detailed studies on the amine-substituted scaffold would provide valuable fundamental knowledge.

Research AreaFocusPotential Outcome
Proaromatic Chemistry Expanding the scope of redox-triggered group transfer reactions. nih.govNew synthetic methodologies for complex molecule construction.
Mechanochemistry Investigating force-induced reactivity of the bicyclic scaffold. chemrxiv.orgnih.govDevelopment of novel mechanophores and stress-responsive materials.
Thermal Rearrangements Studying the kinetics and mechanisms of thermal ring-opening reactions. researchgate.netFundamental understanding of reactivity and radical stabilization.

Expanding the Scope of Bicyclo[2.2.0]hexane Scaffolds in Advanced Synthesis

The unique three-dimensional structure of the bicyclo[2.2.0]hexane scaffold makes it an attractive building block in advanced synthesis, particularly in medicinal chemistry and materials science. researchgate.net The concept of "escaping from flatland" in drug design encourages the use of sp³-rich, non-planar scaffolds to improve properties like solubility and metabolic stability. researchgate.net

The 2-azabicyclo[2.2.0]hexane core, as a rigid and programmable piperidine isostere, is a prime example of this application. unipv.itunipv.it By replacing a flexible piperidine ring with this constrained bicyclic system, medicinal chemists can lock in specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets. chemrxiv.orgresearchgate.net

Beyond its use as a bioisostere, the bicyclo[2.2.0]hexane framework has potential applications in the construction of novel molecular architectures. For example, derivatives have been used as bisdiene molecules in successive Diels-Alder reactions to create Dewar benzene (B151609) skeletons. rsc.org The redox-triggered isomerization of a quinoline-derived bicyclo[2.2.0]hexene has also been harnessed for the development of colorimetric and fluorescent chemical sensors, indicating a role in materials science. researchgate.netnih.gov Future work will likely focus on incorporating this versatile scaffold into a wider range of functional molecules, from pharmaceuticals to advanced materials. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.